Bucillamine
Overview
Description
Bucillamine is a cysteine derivative with two thiol groups, making it a potent thiol donor. It was developed from tiopronin and is primarily used as an antirheumatic agent. This compound has been prescribed for the treatment of rheumatoid arthritis in Japan and South Korea for over 30 years. It is also being investigated for its potential in treating other conditions, such as COVID-19, due to its antioxidant properties .
Mechanism of Action
Target of Action
Bucillamine is an antirheumatic agent developed from tiopronin . Its activity is mediated by the two thiol groups that the molecule contains . The primary targets of this compound are reactive oxygen species (ROS) and the glutathione pathway .
Mode of Action
This compound, a cysteine derivative with two thiol groups, acts as a potent thiol donor . It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . This compound is approximately 16-fold more potent than N-acetylcysteine (NAC) as a thiol donor in vivo .
Biochemical Pathways
This compound affects the glutathione pathway, a critical antioxidant system in the body . By donating thiol groups, this compound helps to restore glutathione, an essential antioxidant that protects cells from damage by reactive oxygen species . This compound also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (-GCS) and glutathione synthetase (GSS), which further induces intracellular γ antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .
Result of Action
This compound has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . It has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation . This compound also has additional anti-inflammatory effects unrelated to its antioxidant effect .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For example, in the context of skin rash induced by EGFR inhibition, topical this compound has been proposed as a potential reliever . This suggests that the route of administration and the local environment can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Bucillamine’s activity is mediated by its two thiol groups . It is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo, making it highly effective in restoring glutathione . This gives this compound a superior function in preventing acute lung injury during influenza infection .
Cellular Effects
This compound rapidly enters cells by the same mechanism that transports the amino acid cysteine . It has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . This compound also has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation .
Molecular Mechanism
This compound’s mechanism of action is similar to that of NAC, but with much higher potency . It replenishes the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . This compound also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSS), which further induces intracellular antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in a rigorous intact dog model, this compound, given intravenously during the first 3 hours of reperfusion, substantially reduced myocardial infarct size .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce myocardial infarct size in a dose-dependent manner . Livers exposed to 24 hours of cold ischemia were markedly protected by this compound in several transplantation models .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and oxidative stress . It replenishes the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .
Transport and Distribution
This compound rapidly enters cells by the same mechanism that normally transports the amino acid cysteine . This allows it to be distributed within cells and tissues effectively.
Subcellular Localization
This compound induces the intranuclear translocation of Nrf2 . This suggests that this compound and its effects are localized within the nucleus of the cell, where it increases the expression of certain enzymes and antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucillamine is synthesized through a multi-step process involving the reaction of cysteine with other chemical reagents to introduce the thiol groups. The specific synthetic routes and reaction conditions are proprietary and not widely published in open literature.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and consistency. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions due to its thiol groups, forming disulfide bonds.
Reduction: It can also participate in reduction reactions, where the disulfide bonds are broken to regenerate the thiol groups.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Disulfide derivatives of this compound.
Reduction: Regenerated this compound with free thiol groups.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bucillamine has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and a thiol donor in various chemical reactions.
Biology: Investigated for its role in protecting cells from oxidative stress and reperfusion injury.
Medicine: Used in the treatment of rheumatoid arthritis and being studied for its potential in treating COVID-19 and other inflammatory conditions.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an antioxidant in various industrial processes
Comparison with Similar Compounds
Acetylcysteine: Another thiol donor used as a mucolytic agent and in the treatment of acetaminophen overdose.
Tiopronin: A cysteine derivative similar to bucillamine, used in the treatment of cystinuria.
Glutathione: A naturally occurring antioxidant in the body.
Uniqueness of this compound: this compound is unique due to its higher potency as a thiol donor compared to acetylcysteine. It is approximately 16-fold more potent in restoring glutathione levels, making it more effective in reducing oxidative stress. Additionally, its dual thiol groups provide enhanced antioxidant capabilities, making it a valuable compound in both medical and industrial applications .
Properties
IUPAC Name |
(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048587 | |
Record name | Bucillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65002-17-7 | |
Record name | Bucillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucillamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucillamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUCILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bucillamine exert its therapeutic effects?
A1: this compound acts through multiple mechanisms:
- Antioxidant activity: As a potent thiol donor, it replenishes glutathione (GSH), a crucial intracellular antioxidant, thereby combating oxidative stress [, , , ]. This compound exhibits a higher potency as a thiol donor compared to N-acetylcysteine [].
- Immunomodulation: It demonstrates immunomodulatory effects by suppressing T cell function [, , ]. Specifically, this compound inhibits T cell proliferation, cytokine production (particularly Th1 cytokines), and transendothelial migration [, ]. It can also induce an increase in CD4+CD45RA+ T cells while decreasing CD4+CD45RO+, CD8+HLA-DR+, CD5+ B cells [].
- Anti-angiogenic activity: this compound can inhibit vascular endothelial growth factor (VEGF) production, contributing to its anti-angiogenic effects []. This property makes it potentially useful for treating conditions like choroidal neovascularization [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, studies have employed techniques like high-performance liquid chromatography (HPLC) with fluorescence detection [] and gas chromatography-mass spectrometry (GC-MS) [] to analyze this compound in biological samples. These techniques provide valuable information about the compound's structural properties and facilitate its quantification in various matrices.
Q4: Is there information available about the stability of this compound under various conditions?
A4: While specific data on material compatibility is limited in the provided research, this compound's stability in biological samples has been investigated. For instance, this compound derivatives used in HPLC analysis remained stable for at least two weeks when stored at -4°C [].
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research doesn't focus on this compound's catalytic properties. Its therapeutic benefits primarily stem from its antioxidant, anti-inflammatory, and immunomodulatory actions.
Q6: Have computational methods been used to study this compound?
A6: While the provided research doesn't explicitly mention computational studies, such methods could be valuable for understanding this compound's interactions with its targets, predicting its metabolic fate, and designing analogs with improved properties.
Q7: How does the structure of this compound contribute to its activity?
A7: this compound's two free sulfhydryl groups are crucial for its potent antioxidant activity, specifically its ability to act as a thiol donor and replenish glutathione [, ]. Studies suggest that the presence of two free sulfhydryl groups makes it a more effective thiol donor than compounds with a single sulfhydryl group, like N-2-mercaptopropionyl glycine []. Modifications to these sulfhydryl groups could impact its antioxidant and therapeutic effects.
Q8: Is there information about the SHE regulations concerning this compound?
A8: The provided research focuses on this compound's pharmacological properties and doesn't delve into specific SHE regulations. Adhering to relevant safety guidelines during handling, storage, and disposal is crucial.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: While detailed ADME data is limited in the research, studies show that this compound is orally active [, , , ] and can be detected in urine after administration [, ]. It undergoes methylation, forming metabolites like SA 679, which are excreted in urine [, ]. The ratio of this compound to its metabolites in urine varies between individuals [].
Q10: What evidence supports the efficacy of this compound?
A10: Numerous studies demonstrate the efficacy of this compound in various models:
- Rheumatoid arthritis: this compound significantly improved arthritis symptoms in animal models of collagen-induced arthritis by inhibiting synovial proliferation and reducing anti-collagen antibodies []. Clinical studies also demonstrate its efficacy in RA patients, improving clinical parameters and disease activity [, , , , ].
- Organ protection: this compound effectively reduced myocardial infarct size in dogs [, ] and protected against liver injury in transplantation models [, , ]. It also demonstrated benefit in preventing blood-retinal barrier breakdown in diabetic rats [].
- Other applications: this compound inhibited choroidal neovascularization in rats [, ], suggesting potential in treating eye diseases. It also exhibited protective effects against UV-induced skin damage in mice [, ].
Q11: What are the known side effects of this compound?
A11: While generally considered safe, this compound can cause side effects:
- Skin reactions: These are among the most common adverse effects and can range from mild rashes to severe reactions like toxic epidermal necrolysis [, , , ].
- Pulmonary toxicity: this compound can cause interstitial lung disease, sometimes severe and requiring corticosteroid treatment [, , , ].
- Renal effects: Proteinuria, primarily due to membranous nephropathy, is a potential side effect. Discontinuing this compound generally leads to resolution of proteinuria [, , , ].
- Hematologic abnormalities: Rarely, this compound can cause agranulocytosis, a potentially life-threatening condition [].
- Other reported effects: These include yellow nail syndrome [], gigantomastia [], and false-positive urine ketone tests [].
Q12: What analytical methods are used to quantify this compound?
A16: Studies employed HPLC with fluorescence detection after derivatization with N-(1-pyrenyl)maleimide (NPM) for sensitive and reproducible quantification of this compound in human blood []. Additionally, GC-MS techniques have also been used to measure this compound levels in serum [].
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